Cas no 149288-33-5 (4-(2,4-dimethylphenoxy)methylbenzoic acid)

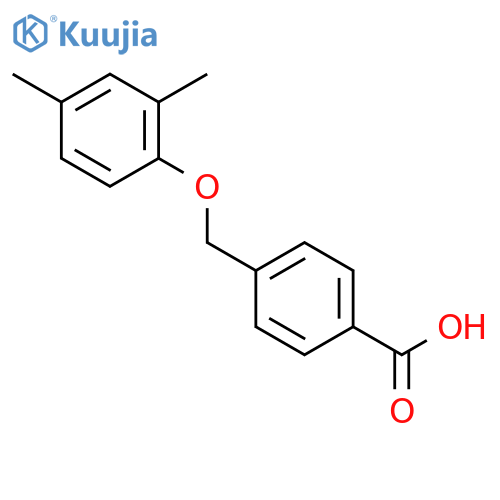

149288-33-5 structure

商品名:4-(2,4-dimethylphenoxy)methylbenzoic acid

CAS番号:149288-33-5

MF:C16H16O3

メガワット:256.296444892883

MDL:MFCD04967206

CID:1324517

PubChem ID:7017095

4-(2,4-dimethylphenoxy)methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid

- 4-(2,4-DIMETHYL-PHENOXYMETHYL)-BENZOIC ACID

- AKOS B015940

- ART-CHEM-BB B015940

- 4-(2,4-dimethylphenoxy)methylbenzoic acid

- 149288-33-5

- BBL038109

- MFCD04967206

- 4-((2,4-Dimethylphenoxy)methyl)benzoic acid

- EN300-228922

- CS-0280329

- AKOS000101115

- STK299347

- 4-((2,4-Dimethylphenoxy)methyl)benzoicacid

- 4-(2,4-dimethylphenoxymethyl)benzoic acid

-

- MDL: MFCD04967206

- インチ: InChI=1S/C16H16O3/c1-11-3-8-15(12(2)9-11)19-10-13-4-6-14(7-5-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)

- InChIKey: BBTKLRFROISVMD-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)C

計算された属性

- せいみつぶんしりょう: 256.109944368g/mol

- どういたいしつりょう: 256.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 46.5Ų

4-(2,4-dimethylphenoxy)methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-228922-2.5g |

4-[(2,4-dimethylphenoxy)methyl]benzoic acid |

149288-33-5 | 95% | 2.5g |

$558.0 | 2024-06-20 | |

| Enamine | EN300-228922-10g |

4-[(2,4-dimethylphenoxy)methyl]benzoic acid |

149288-33-5 | 10g |

$1224.0 | 2023-09-15 | ||

| Enamine | EN300-228922-1g |

4-[(2,4-dimethylphenoxy)methyl]benzoic acid |

149288-33-5 | 1g |

$284.0 | 2023-09-15 | ||

| Enamine | EN300-228922-5g |

4-[(2,4-dimethylphenoxy)methyl]benzoic acid |

149288-33-5 | 5g |

$825.0 | 2023-09-15 | ||

| Crysdot LLC | CD12140022-5g |

4-((2,4-Dimethylphenoxy)methyl)benzoic acid |

149288-33-5 | 97% | 5g |

$431 | 2024-07-23 | |

| Enamine | EN300-228922-10.0g |

4-[(2,4-dimethylphenoxy)methyl]benzoic acid |

149288-33-5 | 95% | 10.0g |

$1224.0 | 2024-06-20 | |

| Fluorochem | 027979-5g |

4-(2,4-Dimethyl-phenoxymethyl)-benzoic acid |

149288-33-5 | 95% | 5g |

£591.00 | 2022-02-28 | |

| Fluorochem | 027979-1g |

4-(2,4-Dimethyl-phenoxymethyl)-benzoic acid |

149288-33-5 | 95% | 1g |

£210.00 | 2022-02-28 | |

| Enamine | EN300-228922-5.0g |

4-[(2,4-dimethylphenoxy)methyl]benzoic acid |

149288-33-5 | 95% | 5.0g |

$825.0 | 2024-06-20 | |

| Enamine | EN300-228922-0.5g |

4-[(2,4-dimethylphenoxy)methyl]benzoic acid |

149288-33-5 | 95% | 0.5g |

$197.0 | 2024-06-20 |

4-(2,4-dimethylphenoxy)methylbenzoic acid 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

149288-33-5 (4-(2,4-dimethylphenoxy)methylbenzoic acid) 関連製品

- 134-11-2(2-Ethoxybenzoic acid)

- 6880-04-2(4-Methoxy-3-methylbenzoic Acid)

- 5896-17-3(2-(Benzyloxy)benzaldehyde)

- 7151-68-0(3-Methoxy-4-methylbenzoic acid)

- 3556-83-0(Methyl 3-methoxy-4-methylbenzoate)

- 14389-86-7(2-Benzyloxybenzoic acid)

- 1486-51-7(4-Benzyloxybenzoic acid)

- 52085-14-0(4-Benzyloxy-2-hydroxybenzaldehyde)

- 2100-31-4(2-Propoxybenzoic acid)

- 3686-55-3(Methyl 2-ethoxybenzoate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量